3-Chloro-3'-methylbenzophenone
Description
Contextualization of Benzophenone (B1666685) Derivatives in Contemporary Organic Chemistry Research
Benzophenone derivatives are integral to modern organic chemistry due to their wide-ranging applications, from medicinal chemistry to materials science. They are recognized as crucial building blocks, or synthons, for creating more complex molecules. In medicinal chemistry, the benzophenone framework is a common feature in pharmacologically active compounds, exhibiting properties such as antifungal, antimicrobial, and antiviral activities. nih.gov
In materials science, their unique photochemical properties are harnessed in applications like photolithography and as photoinitiators in polymer chemistry. More recently, benzophenone derivatives have gained significant attention as core components in the development of organic light-emitting diodes (OLEDs), where they can function as part of host materials or as emitters themselves. mdpi.com
Significance of Halogenated and Alkylated Benzophenones in Scientific Inquiry
The introduction of halogen atoms (such as chlorine) and alkyl groups (such as methyl) onto the benzophenone scaffold dramatically influences the compound's physicochemical properties and reactivity. These substitutions can alter characteristics like lipophilicity, melting point, and electronic properties.
Halogenation and alkylation provide chemists with a tool to fine-tune the steric and electronic nature of the molecule. For instance, a halogen atom can serve as a reactive site for nucleophilic substitution or as a directing group in further synthetic transformations. An alkyl group can increase lipophilicity, which may be desirable in pharmaceutical applications, and can influence the molecule's conformation. This strategic modification is fundamental in designing molecules for specific purposes, such as intermediates for pharmaceuticals or specialized polymers. smolecule.com
Overview of 3-Chloro-3'-methylbenzophenone as a Research Target
This compound is a specific disubstituted benzophenone that serves primarily as a chemical intermediate and a building block in organic synthesis. sigmaaldrich.comscbt.com Its structure, featuring a chlorine atom on one phenyl ring and a methyl group on the other, both at the meta-position, makes it a valuable precursor for constructing more complex molecular architectures.
Chemical and Physical Data of this compound
Below are interactive tables detailing the key identifiers and physicochemical properties of this compound.
Table 1: Chemical Identifiers for this compound You can sort the data by clicking on the table headers.
| Identifier Type | Value |
|---|---|
| IUPAC Name | (3-chlorophenyl)(m-tolyl)methanone |
| CAS Number | 71372-41-3 sigmaaldrich.comscbt.com |
| Molecular Formula | C₁₄H₁₁ClO sigmaaldrich.comscbt.com |
Table 2: Physicochemical Properties of this compound You can sort the data by clicking on the table headers.
| Property | Value |
|---|---|
| Molecular Weight | 230.69 g/mol scbt.combldpharm.com |
| Topological Polar Surface Area | 17.1 Ų guidechem.com |
| Complexity | 243 guidechem.com |
| Rotatable Bond Count | 2 guidechem.com |
Spectroscopic data, such as ¹H NMR and ¹³C NMR, are used to confirm the structure of synthesized this compound and its derivatives, with characteristic shifts observed for the aromatic protons and carbons influenced by the chloro and methyl substituents. mdpi.comthieme-connect.com
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSZCIJIQEGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373992 | |
| Record name | 3-Chloro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71372-41-3 | |
| Record name | 3-Chloro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating Reaction Mechanisms and Reactivity Profiles of 3 Chloro 3 Methylbenzophenone
Nucleophilic Substitution Reactions of Halogenated Benzophenones
Aryl halides, such as the chlorinated ring of 3-Chloro-3'-methylbenzophenone, are typically resistant to nucleophilic substitution. However, the presence of a strongly electron-withdrawing group, like the carbonyl moiety of the benzophenone (B1666685) structure, can activate the ring towards nucleophilic aromatic substitution (SNAr). This activation is most effective when the withdrawing group is positioned ortho or para to the leaving group (the halogen). nptel.ac.inpressbooks.pubbyjus.com
In the case of this compound, the chloro substituent is in the meta position relative to the activating carbonyl group. While ortho and para positions allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate—the key intermediate in the SNAr mechanism—a meta substituent does not provide this stabilization. nptel.ac.inpressbooks.pub Consequently, nucleophilic substitution on this compound is expected to be significantly less facile than on its ortho- or para-substituted counterparts and would require harsh reaction conditions, such as high temperatures and pressures with a strong nucleophile. ck12.org
The general SNAr mechanism proceeds in two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq
Elimination of the leaving group: The halide ion is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq
For this compound, the reaction would be sluggish because the stabilizing effect of the carbonyl group on the intermediate carbanion is transmitted only through the weaker inductive effect, not the more powerful resonance effect.
Oxidation and Reduction Chemistry of the Carbonyl Moiety
The carbonyl group is the most reactive site in the this compound molecule and is central to its oxidation and reduction chemistry.
Reduction to Alcohols: The carbonyl group of benzophenones can be readily reduced to a secondary alcohol (a benzhydrol). A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). akjournals.comzenodo.orgzenodo.orgchemistry-online.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. zenodo.org Subsequent protonation of the resulting alkoxide, typically from the solvent (e.g., methanol (B129727), ethanol), yields the final alcohol product. zenodo.org For this compound, this reaction would produce (3-chlorophenyl)(3-methylphenyl)methanol. The reaction is generally high-yielding and proceeds under mild conditions. akjournals.com
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | (3-chlorophenyl)(3-methylphenyl)methanol | Reduction |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄, Chromic Acid) | 3-Chlorobenzoic acid and 3-Methylbenzoic acid | Oxidative Cleavage |
Oxidation to Carboxylic Acids: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, strong oxidizing agents under harsh conditions can oxidize benzophenones. This process, known as oxidative cleavage, would break the bond between the carbonyl carbon and one of the aromatic rings, ultimately yielding two separate carboxylic acid molecules after workup. For this compound, this would result in a mixture of 3-chlorobenzoic acid and 3-methylbenzoic acid.
Benzophenones are classic substrates for photochemical reactions. hilarispublisher.comijpda.org Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted to an excited triplet state. youtube.com In the presence of a suitable hydrogen donor, such as isopropyl alcohol, the excited benzophenone abstracts a hydrogen atom, leading to the formation of two radical species: a benzhydrol radical (often called a ketyl radical) and a radical derived from the hydrogen donor. gordon.edu
The mechanism proceeds as follows:
Photoexcitation: this compound absorbs a photon (hν) and, via intersystem crossing, forms a triplet diradical.
Hydrogen Abstraction: The excited ketone abstracts a hydrogen atom from a donor solvent like isopropyl alcohol, forming a ketyl radical and a hydroxy isopropyl radical.
Dimerization: Two ketyl radicals then combine (dimerize) to form a stable pinacol product, in this case, a substituted benzopinacol. ijpda.org
This process, known as photoreductive dimerization, transforms the ketone into a 1,2-diol. youtube.com
The efficiency of the photoreduction process is described by its quantum yield (Φ), which is the number of molecules reacted per photon absorbed. For the photoreduction of benzophenone, the quantum yield can be close to 2.0. bgsu.edu This high efficiency is explained by a secondary reduction step where the hydroxy isopropyl radical, formed in the initial hydrogen abstraction, can reduce a second, ground-state benzophenone molecule. bgsu.edu
The quantum yield is sensitive to the nature and position of substituents on the aromatic rings. researchgate.net Electron-donating groups can sometimes decrease the efficiency, while the specific effects of the chloro and methyl groups at the meta positions in this compound would require specific experimental determination. Quantitative analysis of photoreduction efficiency can be performed using techniques like FTIR spectroscopy to monitor the disappearance of the carbonyl group over time during UV irradiation. oregonstate.edu
Intramolecular Rearrangements and Cyclization Reactions
Substituted benzophenones can undergo various intramolecular reactions, particularly under photochemical conditions. One of the most prominent is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an excited carbonyl compound and an alkene to form an oxetane. nih.gov While this is typically an intermolecular reaction, intramolecular versions are possible if the benzophenone contains an alkene moiety in a suitable position.
For this compound itself, intramolecular cyclization is not a primary reaction pathway. However, derivatives with ortho-substituents can undergo cyclization. For example, 2-methylbenzophenones, upon irradiation, can generate transient hydroxy-o-quinodimethanes which can then participate in cascade reactions, including intramolecular cycloadditions. acs.orgacs.org These specific reactions highlight how the placement of substituents dictates the potential for intramolecular rearrangements.
Application of Isotope Effects in Mechanism Studies
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the application of isotope effects in the elucidation of reaction mechanisms for this compound.
Kinetic Isotope Effect (KIE) studies are a powerful tool in physical organic chemistry for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its heavier isotopes. While extensive research employing KIE has been conducted on the parent compound, benzophenone, and other substituted derivatives to understand mechanisms of reactions like photoreduction and nucleophilic attack, specific data for this compound is not present in the available literature. iaea.orgacs.org
Therefore, it is not possible to provide detailed research findings or data tables on this topic for the specified compound.
Advanced Spectroscopic and Structural Characterization in Research Contexts
Vibrational Spectroscopic Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule's covalent bonds and functional groups. The analysis relies on assigning observed vibrational frequencies to specific molecular motions.
The vibrational spectrum of 3-Chloro-3'-methylbenzophenone is dominated by the characteristic modes of its carbonyl, phenyl, chloro, and methyl groups. The expected vibrational frequencies are based on established data for substituted aromatic ketones. vscht.cznih.govlibretexts.org The central carbonyl group (C=O) exhibits a strong, characteristic stretching vibration. The aromatic rings give rise to a series of C-H and C=C stretching and bending modes, while the chloro and methyl substituents have their own distinct vibrational signatures.
Below is a table of expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Carbonyl (C=O) | Stretching | 1660 - 1670 | Strong | Medium |
| Aromatic C-H | Stretching | 3050 - 3100 | Medium | Strong |
| Methyl (CH₃) | Asymmetric & Symmetric Stretching | 2920 - 2980 | Medium-Weak | Medium |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong | Strong |
| C-Cl | Stretching | 650 - 800 | Strong | Medium |
| Aromatic C-H | Out-of-Plane Bending | 750 - 900 | Strong | Weak |
A deeper analysis of the vibrational spectrum reveals fine structure arising from the specific substitution pattern and intramolecular interactions. The positions of the substituents in the meta-positions (3 and 3') influence the C-H out-of-plane bending modes, which are sensitive to the arrangement of hydrogen atoms on the aromatic rings. Furthermore, coupling can occur between different vibrational modes, particularly within the complex fingerprint region (below 1500 cm⁻¹), leading to mixed vibrations that are characteristic of the molecule as a whole rather than isolated functional groups. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in dissecting this fine structure by predicting the potential energy distribution (PED) for each vibrational mode, clarifying the contributions of different bond stretches, bends, and torsions. chemrevlett.com
Electronic Spectroscopy (UV-Vis) and Photophysical Parameters
Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides critical insights into the electronic transitions and excited-state properties of the molecule. The photophysical behavior of this compound is governed by the benzophenone (B1666685) chromophore.
The UV-Vis absorption spectrum of benzophenone derivatives is characterized by two primary electronic transitions. uzh.chscialert.netelte.humasterorganicchemistry.com
n→π* Transition : This is a lower-energy, and therefore longer-wavelength, transition involving the promotion of an electron from a non-bonding (n) orbital, localized on the carbonyl oxygen, to an anti-bonding π* orbital of the carbonyl group. masterorganicchemistry.com This transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε). elte.hu
π→π* Transition : This is a higher-energy, shorter-wavelength transition that involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system of the aromatic rings and the carbonyl group. This transition is symmetry-allowed and results in a very strong absorption band (high molar absorptivity, ε). libretexts.org
The table below summarizes the expected electronic transitions for this compound in a non-polar solvent.
| Transition Type | Orbitals Involved | Expected λₘₐₓ (nm) | Relative Intensity (ε) |
| n→π | n(O) → π(C=O) | ~340 - 360 | Weak |
| π→π | π → π | ~250 - 260 | Strong |
The position of the absorption maxima for this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.govnih.gov The two main transitions exhibit distinct responses to changes in solvent polarity. scialert.netresearchgate.net
Hypsochromic Shift (Blue Shift) of the n→π* band : In polar, protic solvents (like ethanol), the non-bonding electrons on the carbonyl oxygen are stabilized by hydrogen bonding with solvent molecules. This lowers the energy of the ground state more than the excited state, increasing the energy gap for the n→π* transition and shifting its absorption maximum to a shorter wavelength. scialert.net
Bathochromic Shift (Red Shift) of the π→π* band : The π* excited state is generally more polar than the ground state. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, thus decreasing the energy gap for the π→π* transition and shifting its absorption maximum to a longer wavelength. scialert.net
| Solvent Type | Effect on n→π* Transition | Effect on π→π* Transition |
| Non-polar (e.g., Hexane) | Longer Wavelength (e.g., ~350 nm) | Shorter Wavelength (e.g., ~252 nm) |
| Polar (e.g., Ethanol) | Shorter Wavelength (e.g., ~340 nm) | Longer Wavelength (e.g., ~257 nm) |
The fate of the molecule after absorbing a photon is best illustrated by a Jablonski diagram. etnalabs.comfiveable.me Benzophenone and its derivatives are renowned for a distinct set of excited-state dynamics characterized by extremely efficient intersystem crossing (ISC). researchgate.netbgsu.edu
Upon absorption of UV light, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁ via the n→π* transition, or S₂ via the π→π* transition). If excited to S₂, it rapidly undergoes internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state.
A key feature of the benzophenone chromophore is that the rate of intersystem crossing from the S₁ state to the first triplet state (T₁) is exceptionally fast and efficient, approaching 100%. bgsu.edu This process is much faster than fluorescence (radiative decay from S₁ to S₀). Consequently, benzophenone derivatives like this compound are typically non-fluorescent or exhibit extremely weak fluorescence. etnalabs.com The molecule efficiently populates the T₁ state, from which it can then undergo phosphorescence (a slow, spin-forbidden radiative decay to S₀) or participate in photochemical reactions as a triplet sensitizer. This high ISC yield is a defining characteristic of its photophysical behavior. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D and 2D NMR Experiments (e.g., ¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the two benzene (B151609) rings would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The methyl group protons would appear as a distinct singlet further upfield, likely in the range of δ 2.3-2.5 ppm. The integration of these signals would correspond to the number of protons in each unique chemical environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would be the most deshielded, appearing at a characteristic downfield shift (likely >190 ppm). The aromatic carbons would resonate in the typical range of δ 120-140 ppm, with the carbon attached to the chlorine atom showing a shift influenced by the halogen's electronegativity. The methyl carbon would be observed at a much higher field (upfield), typically around δ 20-25 ppm.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning these proton and carbon signals by revealing their correlations.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (C₁₄H₁₁ClO), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 230.05 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), a characteristic [M+2]⁺ peak, two mass units higher than the molecular ion peak and with about one-third the intensity, would be a definitive indicator of the presence of a single chlorine atom.
The fragmentation of the molecular ion would likely proceed through cleavage of the bonds adjacent to the carbonyl group, a common pathway for benzophenones. This could lead to the formation of several key fragment ions:
[C₇H₄ClO]⁺: An acylium ion resulting from the loss of the methylphenyl radical (m/z ≈ 155). An accompanying [M+2] peak for this fragment would also be expected.
[C₇H₇]⁺: A tropylium (B1234903) ion resulting from the loss of the chlorobenzoyl radical (m/z = 91).
[C₆H₄Cl]⁺: A chlorophenyl cation from cleavage of the carbonyl-ring bond (m/z ≈ 111), also exhibiting an isotopic pattern.
[C₆H₅CH₃]⁺•: A methylphenyl radical cation (m/z = 91).
The relative abundances of these fragments would provide further structural confirmation.
X-ray Crystallography and Solid-State Structural Studies
X-ray crystallography provides the most definitive and high-resolution three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been detailed in the reviewed scientific literature, we can infer its likely solid-state characteristics based on the analysis of closely related compounds.
Crystal Packing Motifs (Hydrogen Bonding, π-π Stacking, C-H⋯O, C-H⋯π Interactions)
In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by weaker intermolecular forces. These would likely include:
π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal lattice.
C-H⋯O Interactions: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl oxygen atom of neighboring molecules.
C-H⋯π Interactions: Interactions where a C-H bond points towards the face of an aromatic ring.
Halogen Bonding: The chlorine atom could potentially participate in weak halogen bonding interactions (C-Cl⋯O or C-Cl⋯π).
These interactions collectively dictate the supramolecular architecture of the compound in its crystalline form.
Computational Chemistry Investigations of 3 Chloro 3 Methylbenzophenone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 3-Chloro-3'-methylbenzophenone, DFT calculations would provide optimized molecular geometry and a wealth of information about its electronic characteristics.
Electronic Properties Calculation (HOMO-LUMO Energy Gaps)
A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, this value would quantify its ability to donate or accept electrons.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict how a molecule will interact with other chemical species. An MEP map of this compound would illustrate the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). The electronegative oxygen and chlorine atoms would be expected to be regions of negative potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, NBO analysis would quantify hyperconjugative interactions and charge transfer between different parts of the molecule, such as the phenyl rings and the carbonyl group. This analysis helps to explain the stability of the molecule arising from intramolecular electron delocalization.
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (like UV-Vis). A TD-DFT calculation for this compound would yield information about the energies and nature of its electronic transitions, such as the characteristic n → π* and π → π* transitions associated with the carbonyl group and aromatic rings.
Table 2: Hypothetical TD-DFT Results for this compound
| Transition | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | Data not available | Data not available |
Fukui Function Calculations for Reactivity Prediction (Electrophilic and Nucleophilic Sites)
Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule. By analyzing the change in electron density upon the addition or removal of an electron, these calculations can pinpoint the specific atoms most susceptible to electrophilic or nucleophilic attack. For this compound, this would provide a quantitative measure of local reactivity at each atomic site.
Molecular Dynamics Simulations (Potential for Future Research)
While DFT and related methods typically focus on static molecules, molecular dynamics (MD) simulations could be employed in future research to study the dynamic behavior of this compound. MD simulations could explore conformational changes, interactions with solvent molecules, or behavior in a condensed phase, providing insights into its macroscopic properties over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to understand the relationship between the physicochemical properties of a series of chemical compounds and their biological activities. wikipedia.orgslideshare.net The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. pharmatutor.org For a compound such as this compound, a QSAR model would aim to correlate its structural and chemical properties (descriptors) with a specific biological endpoint in a quantitative manner. slideshare.net These models are valuable tools in medicinal chemistry and toxicology for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the need for extensive animal testing. nih.govnih.gov
The development of a robust QSAR model is a systematic process that involves several key stages: data set selection, calculation of molecular descriptors, feature selection, model generation using statistical methods, and rigorous validation. libretexts.org
Molecular Descriptor Calculation
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net For this compound, a wide array of descriptors would be calculated to capture its unique electronic, steric, hydrophobic, and topological characteristics. These descriptors are broadly categorized based on their dimensionality. hufocw.org
Table 1: Categories of Molecular Descriptors Relevant to this compound
| Descriptor Class | Description | Examples for this compound |
| 0D-Descriptors | Based on the molecular formula. | Molecular Weight, Atom Counts (e.g., number of chlorine, carbon, oxygen atoms). hufocw.org |
| 1D-Descriptors | Based on substructural fragment counts. | Number of aromatic rings, number of rotatable bonds, counts of hydrogen bond acceptors/donors. hufocw.org |
| 2D-Descriptors | Derived from the 2D representation (graph) of the molecule. | Topological indices (e.g., Connectivity Indices), Polar Surface Area (TPSA). pharmatutor.org |
| 3D-Descriptors | Require the 3D coordinates of the atoms. | Van der Waals Volume, Solvent Accessible Surface Area, Dipole Moment, Steric Parameters (e.g., from CoMFA). wikipedia.orghufocw.org |
| Quantum Chemical Descriptors | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Electron Affinity, Ionization Potential, Partial Atomic Charges. ucsb.eduresearchgate.net |
For instance, in a QSAR study involving a series of benzophenone (B1666685) derivatives, descriptors such as potential energy, dipole moment, electron affinity, and partition coefficient (Log P) have been shown to be important in determining biological activity. nih.govresearchgate.net The chlorine atom and methyl group on the benzophenone scaffold of this compound would significantly influence these descriptors. The chlorine atom, being electronegative, would affect the electronic properties like the dipole moment and partial charges, while the methyl group would impact steric and hydrophobic parameters.
Statistical Methods and Model Development
Once a comprehensive set of descriptors is calculated for a series of compounds (the "training set"), statistical methods are employed to build the mathematical model that links these descriptors to the observed biological activity. nih.gov
One of the most common techniques is Multiple Linear Regression (MLR) . The goal of MLR is to develop a linear equation of the form:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where 'Activity' is the biological endpoint (e.g., expressed as log(1/IC₅₀)), D₁, D₂, etc., are the selected molecular descriptors, and c₁, c₂, etc., are their regression coefficients. nih.govnih.gov The coefficients indicate the relative importance of each descriptor and whether it contributes positively or negatively to the activity.
For a hypothetical series of benzophenone analogs, a simplified MLR model might look like this:
log(1/IC₅₀) = 0.75 * LogP - 0.21 * (LUMO Energy) + 1.54
This equation would suggest that higher hydrophobicity (LogP) and a less negative (higher energy) Lowest Unoccupied Molecular Orbital (LUMO) are beneficial for the activity .
Other advanced statistical and machine learning methods used in QSAR include:
Partial Least Squares (PLS)
Principal Component Analysis (PCA)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
Exploration of Biological and Biomedical Activities
Enzyme Activity and Protein Interaction Probes
An extensive review of scientific literature did not yield any specific studies where 3-Chloro-3'-methylbenzophenone has been utilized as a probe for enzyme activity or protein interactions. Research in this area tends to focus on benzophenone (B1666685) derivatives with photoreactive properties, which can be used to covalently label binding sites in proteins upon UV irradiation. However, there is no readily available information to suggest that this compound has been specifically designed or employed for such applications.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Beyond the context of its effects on plants, there is a lack of specific structure-activity relationship (SAR) studies for the biological effects of this compound in the public scientific domain. While the broader class of benzophenones has been investigated for various biological activities, leading to SAR insights in those specific contexts, this particular compound has not been a focus of such detailed studies for other biological targets.
Chlorosis-Inducing and Plant Growth Inhibition Studies
Research into the herbicidal properties of benzophenone derivatives has identified this compound as a compound with notable activity in inducing chlorosis and inhibiting plant growth. rsc.org A study systematically investigating a series of substituted benzophenones revealed the influence of different functional groups and their positions on the benzene (B151609) rings on these phytotoxic effects.
In this study, this compound was synthesized and tested for its effects on various plant species at a concentration of 500 ppm. The compound demonstrated both chlorosis-inducing and growth-inhibiting activities, with the extent of these effects varying among the tested plants. For instance, while it caused growth inhibition in all tested plants, the severity of chlorosis was species-dependent. rsc.org
The structure-activity relationship analysis from this research indicated that the presence and position of substituents like methyl and chloro groups are critical for the observed herbicidal activity. The study compared a range of 3-methylbenzophenone (B1359932) derivatives and found that the nature and location of the substituent on the second phenyl ring significantly modulated the biological outcome. rsc.org Specifically, the 3'-chloro substitution in conjunction with the 3-methyl group conferred a distinct profile of activity.
The table below summarizes the inhibitory and chlorosis-inducing effects of this compound on various plant species as reported in the aforementioned study.
| Plant Species | Growth Inhibition Index* | Chlorosis |
| Barnyardgrass | 3 | Yellow Leaf |
| Rice Plant | 2 | Yellow Leaf |
| Crabgrass | 3 | Yellow Leaf |
| Quackgrass | 3 | Yellow Leaf |
| Foxtail | 3 | Yellow Leaf |
| Oat | 3 | Yellow Leaf |
| Radish | 3 | Yellow Leaf |
| Tomato | 3 | Yellow Leaf |
*Growth Inhibition Index: 0 = no inhibition, 1 = 20% inhibition, 2 = 40% inhibition, 3 = 60% inhibition, 4 = 80% inhibition, 5 = 100% inhibition. Data sourced from a study on the chlorosis-inducing activities and plant growth inhibition of benzophenone derivatives. rsc.org
Environmental Fate and Ecotoxicological Implications
Degradation Pathways in Environmental Compartments
The environmental persistence of 3-Chloro-3'-methylbenzophenone is determined by various degradation processes, primarily biodegradation and photodegradation. The structure of the molecule, featuring a chlorinated and a methylated aromatic ring, influences its susceptibility to these pathways.
Biodegradation Processes by Biofilms in Porous Media
Biofilms, complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), play a significant role in the fate of benzophenone-type compounds in environments like soil and aquifers. nih.govacs.org These biofilms can act as active sorbents for organic compounds, effectively accumulating them from the surrounding environment. nih.govacs.org The EPS matrix contains lipids, which promote the retention of lipophilic compounds like benzophenones, as well as charged components that can interact with various molecules. nih.govacs.org
Biodegradation of benzophenones primarily occurs within these biofilms, often through cometabolism, where the microorganisms degrade the compound while utilizing other carbon sources for growth. nih.govacs.org The presence of labile organic carbon can, therefore, enhance the biodegradation of these compounds. acs.org The specific degradation pathway is heavily dependent on the redox conditions (aerobic or anaerobic) and the availability of electron acceptors. nih.govacs.org For substituted benzophenones, biodegradation can involve processes like demethylation and cleavage of the core structure. researchgate.net Studies on benzophenone-3 (BP-3) have shown that it can be degraded under both oxic and anoxic conditions, producing metabolites such as 2,4-dihydroxybenzophenone (B1670367) and 4-cresol. researchgate.net Given its structural similarities, this compound is expected to undergo similar biofilm-mediated accumulation and degradation processes.
Photodegradation Mechanisms
Benzophenones are designed as UV filters and are generally characterized by high photostability. nih.gov Direct photodegradation upon exposure to sunlight is often a slow process. For instance, one study noted only a 4% degradation of BP-3 in water after four weeks of irradiation. nih.gov
However, the presence of other substances can significantly accelerate photodegradation through indirect mechanisms. Advanced Oxidation Processes (AOPs), such as the combination of UV light with chlorine (UV/chlorine) or hydrogen peroxide (UV/H₂O₂), have been shown to be effective in degrading benzophenones like benzophenone-4 (BP-4). nih.govnih.gov These processes generate highly reactive radicals that attack the benzophenone (B1666685) molecule. In the UV/chlorine process, for example, degradation can be significantly enhanced, although reversible transformations between the parent compound and its chlorinated products can occur. nih.gov Benzophenones themselves can also act as photosensitizers, absorbing UV light and producing reactive intermediates that can, in turn, degrade other organic pollutants present in the water. mdpi.com
Bioaccumulation and Retention Mechanisms in Aquatic and Terrestrial Systems
As lipophilic compounds, benzophenones have a tendency to accumulate in the tissues of living organisms, a process known as bioaccumulation. nih.govnih.gov Their transport and retention in the environment are strongly linked to their physicochemical properties, such as the octanol-water partition coefficient (LogP), which is an indicator of a substance's hydrophobicity. nih.gov
In aquatic systems, benzophenones can be absorbed by organisms directly from the water or through the consumption of contaminated food. The presence of organic colloids, such as proteins, can influence the uptake and accumulation of these compounds in aquatic animals like daphnids and zebrafish. rsc.org These colloids can act as carriers, potentially increasing the transfer of benzophenones into the organism. rsc.org
In terrestrial systems, the retention of benzophenones is governed by sorption to soil and sediment particles. The organic carbon content of the soil is a key factor, with higher organic content leading to greater sorption and reduced mobility. As discussed, biofilms in porous media also serve as a significant retention compartment. nih.gov
Interaction with Environmental Chlorine and By-product Formation
In water treatment processes and swimming pools where chlorine is used as a disinfectant, benzophenones can react to form various disinfection by-products (DBPs). researchgate.netresearchgate.net Free chlorine reacts with the benzophenone structure, primarily through electrophilic substitution. researchgate.net This can lead to the stepwise addition of chlorine atoms to the aromatic rings. researchgate.net
The reaction of benzophenone-3 with chlorine has been shown to produce chlorinated transformation products and other DBPs, including chloroform. researchgate.netresearchgate.net Further oxidation can lead to the cleavage of the chlorinated ring, forming a variety of smaller chlorinated by-products. researchgate.net In environments with high bromide concentrations, such as seawater swimming pools, the reaction with chlorine can form bromine, leading to the generation of more toxic brominated by-products like bromoform. nih.gov Given that this compound already contains a chlorine atom, its interaction with environmental chlorine is expected to lead to the formation of additional polychlorinated and potentially mixed chloro-bromo derivatives, the toxicity of which may exceed that of the parent compound. nih.gov
Table 1: Transformation Products of Related Benzophenones during Chlorination This table is based on data for Benzophenone-3 (BP-3) and is illustrative of potential by-products.
| Parent Compound | Reaction | Identified Transformation Products | Reference |
|---|---|---|---|
| Benzophenone-3 | Chlorination | TP-262, TP-296, TP-192, TP-226, Chloroform (TP-118) | researchgate.net |
| Benzophenone-3 | UV/Chlorination | TP-244, TP-262, TP-278, TP-296 | researchgate.net |
Ecotoxicological Impact on Aquatic Organisms (e.g., Coral, Fish)
Benzophenones have been identified as contaminants of emerging concern due to their potential adverse effects on aquatic ecosystems. nih.gov
Coral: Research on other UV filters, particularly benzophenone-3 (oxybenzone), has demonstrated significant ecotoxicological impacts on corals. Sunscreen products containing these filters can induce rapid and complete bleaching of hard corals, even at very low concentrations. noaa.gov The mechanism is believed to involve the induction of a lytic viral cycle in the symbiotic algae (zooxanthellae) that live within the coral tissues. noaa.gov Furthermore, corals can metabolize benzophenone-3 into phototoxic glucoside conjugates, which can become trapped within their cells and cause damage upon light exposure. nih.gov
Fish: Benzophenones are also known to have endocrine-disrupting effects in fish. nih.gov Exposure to BP-3 has been shown to interfere with the endocrine system, which regulates critical functions like agonistic behavior and social interactions in some coral reef fish species. nih.gov While one study on the false clown anemonefish found that environmental levels of BP-3 did not significantly alter social behaviors, it highlighted the need for more research in this area. nih.govresearchgate.net Studies on zebrafish have shown that BP-3 can disrupt the hypothalamus–pituitary–thyroid axis, affecting thyroid hormone levels and gene expression. rsc.org
Mammalian Metabolism and Toxicokinetics of Related Benzophenones
Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a chemical by an organism. epa.gov For benzophenones, exposure can occur through dermal absorption, inhalation, or oral ingestion. nih.gov
Studies in rats using related compounds like 4-methylbenzophenone (B132839) (4-MBP) provide insight into the likely metabolic fate of this compound. Following oral administration, benzophenones are absorbed and undergo metabolic transformation through Phase I and Phase II reactions. nih.gov
Phase I Metabolism: This typically involves enzymatic reactions like hydroxylation and reduction of the ketone group. nih.govresearchgate.net For example, benzophenone-3 is metabolized by cytochrome P450 enzymes into various hydroxylated derivatives, such as 2,4,5-trihydroxybenzophenone and 2,3,4-trihydroxybenzophenone. researchgate.net
Phase II Metabolism: The metabolites from Phase I are often conjugated (e.g., with glucuronic acid or sulfate) to increase their water solubility and facilitate excretion, primarily in the urine. researchgate.net
Toxicokinetic studies on benzophenone and 4-methylbenzophenone show that after a single oral dose, peak blood concentrations are reached within a few hours, followed by a decline. researchgate.net However, the resulting metabolites may be cleared from the body more slowly than the parent compounds, suggesting they could have more significant long-term adverse effects. researchgate.net Repeated exposure to 4-MBP in rats has been linked to hepatotoxicity (liver damage) and nephrotoxicity (kidney damage), as indicated by elevated liver enzymes and mild renal tubular vacuolation. nih.gov
Phase II Biotransformation Pathways (e.g., Glucuronidation, Sulfation)
Phase II biotransformation reactions are crucial for increasing the water solubility of xenobiotics, thereby facilitating their excretion from the body. For benzophenone derivatives, glucuronidation and sulfation are principal conjugation pathways that follow initial Phase I metabolism, such as hydroxylation.
Glucuronidation: This process, mediated by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to a hydroxyl group on the parent compound or its metabolite. nih.gov In the context of benzophenones, studies on benzophenone-3 (BP-3) have demonstrated that it is primarily excreted as glucuronide conjugates, which can account for a significant portion of its total urinary excretion. nih.gov For this compound, it is plausible that after hydroxylation of one or both aromatic rings, the resulting hydroxylated metabolites would be susceptible to glucuronidation.
Sulfation: Mediated by sulfotransferases (SULTs), sulfation involves the transfer of a sulfonate group to a hydroxyl group. nih.gov Research on the metabolism of the parent compound, benzophenone, in rat hepatocytes has shown the formation of a sulfate (B86663) conjugate of p-hydroxybenzophenone. nih.gov This indicates that sulfation is a relevant metabolic pathway for benzophenones. It is therefore anticipated that hydroxylated metabolites of this compound could also undergo sulfation, contributing to their detoxification and elimination. The efficiency of these conjugation reactions can vary depending on the specific isoform of the UGT or SULT enzyme involved and the chemical's structural properties. nih.gov
Table 1: Potential Phase II Biotransformation Pathways for this compound Metabolites
| Pathway | Enzyme Family | Conjugating Agent | Potential Substrate (Metabolite of this compound) |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Hydroxylated this compound |
| Sulfation | Sulfotransferases (SULTs) | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) | Hydroxylated this compound |
Demethylation and Hydroxylation Routes
Phase I metabolism of this compound would likely involve hydroxylation and demethylation, processes catalyzed by cytochrome P450 (CYP) enzymes.
Hydroxylation: This is a common metabolic route for aromatic compounds. The benzene (B151609) rings of this compound are potential sites for the addition of hydroxyl (-OH) groups. The presence of the chlorine atom and the methyl group will influence the position of hydroxylation due to their electronic effects on the aromatic rings. Studies on benzophenone have identified p-hydroxybenzophenone as a metabolite, indicating that hydroxylation is a key transformation step. nih.gov
Demethylation: The methyl group on the 3'-position of the benzophenone structure represents a site for oxidative metabolism. This can lead to the formation of a hydroxymethyl derivative, which may be further oxidized to a carboxylic acid or undergo conjugation. While direct evidence for the demethylation of this compound is lacking, the metabolism of other xenobiotics containing methyl groups often involves such pathways.
Distribution and Excretion Studies
While specific studies on the distribution and excretion of this compound are not available, data from related compounds like benzophenone-3 (BP-3) offer insights into potential pathways.
Following exposure, benzophenones can be absorbed and distributed to various tissues. mdpi.com For instance, after topical application, BP-3 has been detected in plasma and various tissues in animal models, with the highest concentrations often found in organs associated with metabolism and excretion, such as the liver and kidneys. mdpi.com
Excretion of benzophenone metabolites primarily occurs via urine. nih.gov As mentioned, BP-3 is largely excreted as glucuronide conjugates. nih.gov This suggests that after metabolic transformation (hydroxylation, demethylation) and subsequent conjugation (glucuronidation, sulfation), the resulting water-soluble metabolites of this compound would likely be eliminated from the body through renal clearance. The rate and extent of excretion would depend on factors such as the efficiency of metabolic and conjugation pathways.
Endocrine Disrupting Potential (as observed for related benzophenones)
A significant concern with many benzophenone derivatives is their potential to act as endocrine-disrupting chemicals (EDCs). Several benzophenones have been shown to interfere with the endocrine system, with effects on both estrogenic and androgenic pathways.
Studies have demonstrated that benzophenones can exhibit estrogenic activity. For example, the metabolite p-hydroxybenzophenone has been shown to increase the proliferation of estrogen-responsive MCF-7 cells. nih.gov This suggests that metabolites of this compound, particularly hydroxylated forms, could potentially exert estrogenic effects.
Furthermore, some benzophenones have been identified as having anti-androgenic properties. Research has indicated that benzophenone-1 (BP-1) and benzophenone-2 (BP-2) can inhibit the activity of enzymes involved in the synthesis of androgens, such as 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6). nih.gov This inhibition can lead to a reduction in the production of potent androgens like dihydrotestosterone (B1667394) (DHT). nih.gov Given these findings, it is conceivable that this compound or its metabolites could also possess anti-androgenic activity.
The genotoxicity of benzophenones has also been investigated, with studies suggesting that the substitution pattern on the benzene rings plays a role in their potential to cause DNA damage. nih.gov The presence of a chlorine atom and a methyl group on the this compound structure would influence its electronic properties and, consequently, its potential for toxicological effects, including endocrine disruption.
Table 2: Summary of Potential Endocrine Disrupting Mechanisms based on Related Benzophenones
| Endocrine Pathway | Observed Effect in Related Benzophenones | Potential Implication for this compound |
|---|---|---|
| Estrogenic Activity | Metabolites like p-hydroxybenzophenone show estrogenic effects in vitro. nih.gov | Hydroxylated metabolites could potentially mimic estrogen. |
| Anti-androgenic Activity | BP-1 and BP-2 inhibit enzymes involved in androgen synthesis. nih.gov | May interfere with androgen production, leading to anti-androgenic effects. |
| Genotoxicity | Substituent patterns on the benzene rings influence genotoxic potential. nih.gov | The chloro and methyl substituents may contribute to potential genotoxicity. |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for analyzing 3-Chloro-3'-methylbenzophenone, providing the necessary separation from complex sample components. Gas and liquid chromatography, coupled with mass spectrometry, are the most powerful and commonly employed techniques. univ.kiev.ua
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection with a mass spectrometer, which provides structural information and sensitive quantification. nih.gov
The sample is first vaporized in a heated injector and carried by an inert gas through a capillary column. The choice of column is critical for achieving good separation from other related benzophenones or matrix interferences. longdom.org Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly specific and can be used for definitive identification by comparing it to a spectral library or a reference standard. hmdb.ca For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and selectivity. thermofisher.com
Below is a table summarizing typical GC-MS parameters applicable to the analysis of substituted benzophenones.
| Parameter | Typical Setting | Purpose |
| Column | Mid-polarity (e.g., TG-17MS, Rtx-65) or Non-polar (e.g., SH-Rxi-5MS) | Separation of analytes based on polarity and boiling point. longdom.orgthermofisher.comshimadzu.com |
| Injector Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of the sample. |
| Oven Program | Initial temp 60-100°C, ramp to 280-320°C | Creates temperature gradient to elute compounds with different boiling points. chromatographyonline.comresearchgate.net |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum for identification. hmdb.ca |
| MS Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or MS/MS (MRM) | Full scan for identification; SIM/MRM for enhanced sensitivity and quantification. nih.govthermofisher.com |
For compounds that may be thermally labile or less volatile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. researchgate.net This technique separates analytes in the liquid phase before they are introduced into the mass spectrometer. LC-MS/MS is characterized by its exceptional sensitivity and is well-suited for analyzing trace levels of benzophenones in complex environmental and biological samples. researchgate.netfrontiersin.org
Reversed-phase chromatography is commonly used, with C18 columns being the most prevalent stationary phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid to improve ionization. nih.govumb.edu Electrospray ionization (ESI) is the most common ionization source, capable of operating in both positive and negative ion modes to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. frontiersin.org Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. amazonaws.com
The table below outlines typical conditions for LC-MS/MS analysis of benzophenone (B1666685) derivatives.
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase C18 (e.g., Waters Acquity UPLC BEH C18) | Separates compounds based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of Water and Methanol/Acetonitrile with 0.1% Formic Acid | Elutes compounds from the column; acid aids in ionization. frontiersin.orgnih.gov |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation and analyte introduction into the MS. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Generates charged ions from the analyte molecules in the liquid phase. frontiersin.org |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Linear Ion Trap (QqLIT) | Allows for MS/MS experiments for high selectivity and sensitivity. amazonaws.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highly selective and sensitive quantification by monitoring specific ion transitions. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for metabolite profiling, which involves identifying and quantifying the metabolic products of a parent compound like this compound in biological systems. nih.gov The technique is robust and can be coupled with various detectors, most commonly UV-Vis or mass spectrometry detectors, to analyze a wide range of metabolites. nih.gov
When benzophenones are metabolized, they are often conjugated (e.g., with glucuronic acid) to increase water solubility for excretion. researchgate.net Analysis of these metabolites may require an initial hydrolysis step to cleave the conjugate before extraction and analysis. researchgate.net Reversed-phase HPLC with a C18 column and a gradient mobile phase is typically employed for separation. nih.govmtc-usa.com This allows for the separation of the parent compound from its more polar metabolites. frontiersin.org The use of HPLC coupled with high-resolution mass spectrometry (HRMS) is particularly powerful for identifying unknown metabolites by providing accurate mass measurements, which can be used to determine elemental composition. frontiersin.org
Key parameters for an HPLC method suitable for metabolite profiling are presented below.
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase C18 | Effective for separating parent compounds from more polar metabolites. nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A changing solvent composition allows for the elution of compounds with a wide range of polarities. nih.govmtc-usa.com |
| Detector | UV-Vis (at ~287 nm) or Mass Spectrometry (MS/MS, HRMS) | UV provides quantitative data for known compounds; MS provides structural information for identification. nih.gov |
| Sample Preparation | Hydrolysis (enzymatic or acidic) followed by extraction | Cleaves conjugated metabolites to their free form for analysis. researchgate.net |
Quantitative Spectroscopic Methods (e.g., Quantitative IR Spectroscopy)
While chromatographic methods are dominant for quantification, spectroscopic techniques like Infrared (IR) Spectroscopy can also be utilized. Quantitative IR spectroscopy relies on the Beer-Lambert law, where the absorbance of a specific vibrational band is proportional to the concentration of the analyte.
For this compound, the most prominent and characteristic absorption band in its IR spectrum is the carbonyl (C=O) group stretch, which typically appears in the region of 1650-1700 cm⁻¹. proprep.comstackexchange.com The exact position of this peak can be influenced by the substituents on the phenyl rings. researchgate.net By measuring the intensity of this C=O absorption peak and comparing it to a calibration curve prepared with standards of known concentration, the amount of the compound in a sample can be determined.
This method is generally less sensitive and more prone to interference than chromatography-based methods, particularly in complex mixtures. However, it can be a rapid and non-destructive method for analyzing relatively pure samples or for process monitoring. Coupling IR spectroscopy with a separation technique, as in GC/FT-IR, can enhance its specificity by providing IR spectra of individual, chromatographically separated compounds. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for this compound |
| C=O Stretch (Ketone) | 1650 - 1670 | Strong, sharp peak; primary band for quantification and identification. researchgate.net |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands indicating the presence of phenyl rings. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates aromatic C-H bonds. stackexchange.com |
| C-Cl Stretch | 600 - 800 | Indicates the presence of the chloro-substituent. |
Extraction and Purification Methodologies for Complex Matrices (e.g., Biofilm, Environmental Samples)
The successful analysis of this compound from complex matrices such as biofilms, soil, water, or sludge is highly dependent on the initial extraction and purification steps. mdpi.com These sample preparation procedures are designed to isolate the target analyte from interfering substances, concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument. univ.kiev.uanih.gov
Several techniques are available, ranging from classical methods to modern microextraction approaches. mdpi.comnih.gov
Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. mdpi.com
Solid-Phase Extraction (SPE): A widely used technique where the sample is passed through a cartridge containing a solid sorbent (e.g., C18 silica) that retains the analyte. nih.gov Interfering components are washed away, and the analyte is then eluted with a small volume of an organic solvent. frontiersin.org This technique is effective for cleaning up and concentrating analytes from water samples. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent. The mixture is injected into the aqueous sample, forming a cloudy solution with a large surface area for rapid extraction. nih.gov
Microextraction by Packed Sorbent (MEPS): A miniaturized SPE technique where the sorbent is packed into a syringe. It is a fast and simple method that significantly reduces solvent consumption. nih.govresearchgate.net
The choice of method depends on the matrix, the concentration of the analyte, and the required sample throughput.
| Extraction Method | Principle | Typical Solvents/Sorbents | Advantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Methanol:Ethyl Acetate. mdpi.com | Simple, well-established. |
| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid sorbent, followed by elution. | C18, HLB cartridges; Elution with Methanol, Acetonitrile. mdpi.comfrontiersin.org | High concentration factor, good cleanup. nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a fine dispersion of extraction solvent. | Extraction: Chloroform; Disperser: Acetone. nih.gov | Fast, low solvent use, high enrichment factor. |
| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE integrated into a syringe. | C18 sorbent; Elution with Ethyl Acetate/Dichloromethane. nih.govresearchgate.net | Very fast, minimal solvent use, easily automated. nih.gov |
Industrial and Materials Science Applications in Research and Development
Role as Intermediates in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 3-Chloro-3'-methylbenzophenone serves as a valuable building block for the construction of more complex molecules. The presence of the chloro and methyl groups, along with the reactive carbonyl functionality, provides multiple sites for chemical modification, making it a key precursor in several manufacturing industries.
Pharmaceutical Precursors
Substituted benzophenones are significant intermediates in the pharmaceutical industry. google.comnih.gov The synthesis of various bioactive molecules often involves a benzophenone (B1666685) core, which is later modified to achieve the desired therapeutic effect. For instance, compounds structurally related to this compound, such as 3-nitro-4-chlorobenzophenone, are vital intermediates in the preparation of active compounds designed to regulate glucocorticoid receptors or to inhibit serine/threonine kinases. google.com The synthesis of novel 2-amino-5-chlorobenzophenone (B30270) derivatives has also been explored for developing potential skeletal muscle relaxants. researchgate.net The chloro and methyl groups on this compound can be strategically utilized to influence the molecule's reactivity and steric hindrance, allowing for the controlled synthesis of complex pharmaceutical agents. The general class of chlorinated organic compounds is crucial in drug discovery, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of intermediates like this compound. nih.gov
Agrochemical Intermediates
Dye and Perfume Manufacturing Components
In the manufacturing of dyes, benzophenone derivatives play a role as intermediates. For example, a patent describes the use of 4-chloro-3-nitro-benzophenone compounds in the synthesis of acid nitro dyestuffs. googleapis.com These dyestuffs are used for coloring materials such as polyamides. The chromophoric properties of the resulting dye molecules are influenced by the specific substituents on the benzophenone structure. The presence of the chloro and methyl groups in this compound can be expected to modulate the color and fastness properties of dyes derived from it. There is currently a lack of available research data on the direct application of this compound in perfume manufacturing.
Photochemistry in Material Science
The electronic structure of benzophenone and its derivatives imparts them with interesting photochemical properties, which are harnessed in various material science applications. The absorption of ultraviolet (UV) light excites the molecule to a higher energy state, initiating processes that are useful in polymerization and for protecting materials from UV degradation.
Photoinitiator Research in Polymerization Processes
Benzophenone and its derivatives are widely recognized as Type II photoinitiators for free-radical polymerization. niscpr.res.inpolymerinnovationblog.com Upon absorption of UV radiation, the benzophenone molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. nih.gov In this excited triplet state, the benzophenone derivative can abstract a hydrogen atom from a synergist molecule, such as an amine or an alcohol, to generate two radicals: a ketyl radical from the benzophenone and a radical from the synergist. polymerinnovationblog.comnih.gov These newly formed radicals can then initiate the polymerization of monomers, such as acrylates and methacrylates, leading to the formation of a polymer network. niscpr.res.inpolymerinnovationblog.com
The efficiency of a photoinitiator is dependent on its UV absorption characteristics and the reactivity of its excited state. The substitution pattern on the phenyl rings of the benzophenone can influence these properties. The presence of the chloro and methyl groups in this compound would be expected to shift its absorption spectrum and potentially modify its photoinitiation efficiency compared to unsubstituted benzophenone. Research in this area aims to develop novel photoinitiators with tailored properties for specific applications in UV-curable coatings, inks, and adhesives.
Table 1: General Mechanism of Type II Photoinitiation by Benzophenone Derivatives
| Step | Process | Description |
| 1 | UV Absorption | The benzophenone derivative (BP) absorbs a photon of UV light, promoting it to an excited singlet state (¹BP). |
| 2 | Intersystem Crossing | The excited singlet state rapidly converts to a more stable excited triplet state (³BP). |
| 3 | Hydrogen Abstraction | The excited triplet state abstracts a hydrogen atom from a hydrogen donor molecule (R-H), such as an amine. |
| 4 | Radical Formation | This abstraction results in the formation of a benzophenone ketyl radical (BP•-OH) and an alkyl radical (R•). |
| 5 | Polymerization Initiation | The newly formed radicals, particularly the alkyl radical, initiate the polymerization of monomer units. |
This is an interactive data table. Users can sort and filter the information based on the different steps of the photoinitiation process.
UV Absorption Properties for Material Protection
Benzophenone derivatives, such as the widely used Benzophenone-3 (oxybenzone), are incorporated into a variety of products, including plastics, coatings, and sunscreens, to filter out harmful UV rays. atamankimya.comatamanchemicals.com They absorb UV energy and dissipate it as heat, thereby preventing the radiation from reaching and damaging the underlying material. The specific absorption range of a benzophenone derivative is determined by its chemical structure. The chloro and methyl substituents on this compound will alter its electronic structure and, consequently, its UV absorption spectrum. This allows for the potential tuning of the molecule to absorb specific wavelengths of UV light, offering tailored protection for different materials and applications.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
The structural scaffold of benzophenone (B1666685) is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov The parent compound, 3-Chloro-3'-methylbenzophenone, serves as a promising starting point for the design and synthesis of new derivatives with potentially enhanced therapeutic properties. Future research should focus on systematic modifications of this structure to explore structure-activity relationships (SAR).
Key areas for investigation include:
Introduction of Pharmacophores: The introduction of various pharmacologically active moieties, such as amino-sulfanilamide for anti-HIV activity or 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine for antimicrobial effects, could yield novel compounds with significant bioactivity. nih.gov
Modification of Substituents: The existing chloro and methyl groups can be repositioned or replaced with other functional groups (e.g., fluoro, bromo, hydroxyl, methoxy) to modulate the electronic and steric properties of the molecule. This can influence binding affinity to biological targets.
Development of Conjugates: Creating conjugates with molecules like cystine or glucosamine could improve properties such as solubility, potency, and selectivity. google.com For instance, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized to target the epidermal growth factor receptor (EGFR) tyrosine kinase in cancer therapy. nih.gov
Systematic synthesis and screening of a library of such derivatives against various biological targets, including cancer cell lines, bacteria, fungi, and viruses, will be crucial. researchgate.net This approach could lead to the discovery of lead compounds for the development of new therapeutic agents. googleapis.com
Deeper Exploration of Reaction Mechanisms under Diverse Conditions
While general methods for the synthesis of benzophenones are established, a detailed mechanistic understanding of the formation of this compound and its subsequent reactions under various conditions is an area ripe for investigation. The classical synthesis often involves the Friedel-Crafts acylation, but the influence of the specific substitution pattern (3-chloro and 3'-methyl) on the reaction kinetics, regioselectivity, and formation of byproducts is not well-documented.
Future research should aim to:
Investigate Reaction Kinetics: Detailed kinetic studies of the synthesis of this compound can elucidate the rate-determining steps and the influence of catalysts, solvents, and temperature.
Elucidate Mechanistic Pathways: Using advanced techniques such as isotopic labeling and computational modeling, the precise mechanistic pathways of its formation and other reactions can be mapped out. This includes studying potential side reactions and isomerization processes.
Explore Photochemical Reactivity: Benzophenones are known for their photochemical properties. A thorough investigation of the photophysical and photochemical behavior of this compound could reveal its potential in photochemistry and materials science.
Understanding these mechanisms is fundamental for optimizing reaction conditions to improve yield and purity, and for designing novel synthetic routes.
Comprehensive Toxicological and Ecotoxicological Assessments
The increasing use of chemical compounds necessitates a thorough evaluation of their potential impact on human health and the environment. For this compound, there is a significant lack of comprehensive toxicological and ecotoxicological data. Benzophenone itself and some of its derivatives are known to have toxic effects on aquatic organisms. mdpi.comnih.govresearchgate.net For example, studies on benzophenone (BP) have determined its acute toxicity to various aquatic species, including algae (Chlorella vulgaris), water fleas (Daphnia magna), and fish (Brachydanio rerio). mdpi.comnih.govresearchgate.net Benzophenone-3, a common UV filter, is considered an emerging pollutant due to its endocrine-disrupting effects and potential for bioaccumulation. nih.gov
A comprehensive assessment for this compound should include:
In Vitro and In Vivo Toxicity Studies: Evaluation of its acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity using standardized protocols.
Metabolism and Degradation Studies: Investigating how the compound is metabolized in biological systems and degraded in the environment to identify potential toxic metabolites or persistent degradation products.
These assessments are critical for ensuring the safe handling, use, and disposal of this compound and its derivatives.
Development of Green Chemistry Approaches for Synthesis
Traditional chemical synthesis often involves hazardous reagents, solvents, and generates significant waste. jddhs.com The principles of green chemistry offer a framework for developing more sustainable and environmentally friendly synthetic processes. nih.govwordpress.com The application of these principles to the synthesis of this compound is a vital area for future research.
Key green chemistry strategies to be explored include:
Alternative Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like ionic liquids, supercritical fluids, or even water. jddhs.com Developing and utilizing recyclable and non-toxic catalysts, such as biocatalysts or heterogeneous catalysts, can significantly reduce waste. jddhs.com
Energy-Efficient Synthesis: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can lead to shorter reaction times, lower energy consumption, and often improved yields. jddhs.comnih.gov For instance, microwave-assisted synthesis has been shown to be a powerful method for faster reactions. jddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov This can be achieved through one-pot or multi-component reactions. nih.gov
Use of Renewable Feedstocks: Investigating the possibility of synthesizing the compound or its precursors from renewable raw materials rather than petroleum-based sources. jddhs.comnih.gov
Implementing these green chemistry approaches can make the production of this compound more economically viable and environmentally sustainable. gcande.org
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The optimization of chemical reactions relies on a detailed understanding of their progress over time. Traditional methods often involve offline analysis, which can be time-consuming and may not provide a complete picture of the reaction dynamics. The use of advanced spectroscopic probes for real-time, in-situ monitoring can overcome these limitations.
Future research should focus on applying techniques such as:
Process Analytical Technology (PAT): Implementing PAT tools like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time.
Fiber-Optic Probes: Utilizing fiber-optic probes to allow for non-invasive monitoring of reactions under harsh conditions (e.g., high temperature or pressure).
Chemometrics: Combining spectroscopic data with chemometric analysis to build predictive models for reaction yield, purity, and endpoint determination.
This approach will enable better control over the synthesis of this compound, leading to improved consistency, higher yields, and enhanced safety.
Machine Learning and AI in Predictive Chemistry for Compound Properties and Reactivity
The intersection of machine learning (ML) and artificial intelligence (AI) with chemistry is a rapidly growing field with the potential to revolutionize chemical research. nih.govrsc.org These computational tools can be employed to predict the properties and reactivity of molecules, thereby accelerating the discovery and development of new compounds and processes. nih.goveurekalert.org
For this compound and its potential derivatives, ML and AI can be applied to:
Predict Physicochemical and Biological Properties: Develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict properties such as solubility, toxicity, and bioactivity. dartmouth.edu This can help in prioritizing which derivatives to synthesize and test.
Optimize Reaction Conditions: Use machine learning algorithms to analyze existing reaction data and predict the optimal conditions (e.g., catalyst, solvent, temperature) for maximizing the yield and selectivity of the synthesis.
Discover Novel Synthetic Routes: Employ AI-powered retrosynthesis tools to propose novel and efficient synthetic pathways for this compound and its derivatives.
Predict Reaction Outcomes: Develop models that can predict the outcome of a chemical reaction, including the yield and the formation of different products, based on the reactants and conditions. eurekalert.org
The integration of machine learning and AI into the research workflow for this compound will undoubtedly accelerate innovation and lead to a deeper understanding of its chemical space. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-3'-methylbenzophenone, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of methylbenzene derivatives followed by regioselective chlorination. For example, chlorination using FeCl₃ as a catalyst under controlled temperatures (e.g., 40–60°C) can enhance selectivity for the 3-position. Reaction optimization may include varying solvent polarity (e.g., dichloromethane vs. hexane) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. How should researchers handle and characterize this compound to ensure purity and structural integrity?
- Methodological Answer :
- Handling : Store in inert atmospheres (e.g., nitrogen) at room temperature to prevent degradation. Use PPE (gloves, goggles) and work in fume hoods, as chlorinated benzophenones may exhibit acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
- Characterization :
- NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (split due to chlorine and methyl substituents). The carbonyl (C=O) group typically appears at ~195 ppm in NMR.
- IR : Strong absorption bands at ~1680 cm (C=O stretch) and 550–600 cm (C-Cl stretch).
- Mass Spectrometry : Molecular ion peak at m/z 244.72 (CHClO) .
Q. What spectroscopic techniques are most effective for distinguishing positional isomers of chlorinated benzophenones?
- Methodological Answer : Use - COSY and NOESY NMR to resolve overlapping aromatic signals. For example, this compound exhibits distinct coupling patterns compared to 4-chloro isomers. Additionally, UV-Vis spectroscopy (λmax ~250–280 nm) can differentiate electronic transitions influenced by substituent positions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reaction kinetics or mechanisms involving this compound intermediates?
- Methodological Answer :
- Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to monitor intermediate formation (e.g., chloroindolenines, analogous to ). Compare pseudo-first-order rate constants under varying alcohol/base concentrations to identify rate-determining steps.
- Isotopic Labeling : Use -labeled substrates to trace reaction pathways and validate proposed mechanisms (e.g., Friedel-Crafts vs. radical chlorination pathways) .
Q. Given limited toxicological data for this compound, how should researchers assess its safety profile in laboratory settings?
- Methodological Answer :
- In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and MTT assays (mammalian cell viability) to preliminarily evaluate genotoxicity and cytotoxicity.
- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to estimate aquatic toxicity. Extrapolate from structurally similar compounds (e.g., 3-chlorophenol, LD ~450 mg/kg in rats) while noting uncertainties .
Q. How can computational modeling complement experimental data in elucidating substituent effects on this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare electronic effects (e.g., Hammett σ values for chlorine vs. methyl groups).
- Molecular Dynamics : Simulate solvation effects in polar vs. nonpolar solvents to predict solubility and aggregation behavior. Validate with experimental HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
